![molecular formula C7H6ClN5 B1601755 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine CAS No. 93684-07-2](/img/structure/B1601755.png)
6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine
Overview
Description
6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine is a chemical compound with the molecular formula C7H6ClN5 . It is an impurity of the antihypertensive and antialopecia agent Minoxidil .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring fused with a pyridine ring. The pyrimidine ring contains two nitrogen atoms and four carbon atoms, while the pyridine ring contains one nitrogen atom and five carbon atoms. The compound also contains a chlorine atom attached to the pyridine ring .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 195.61 g/mol .Scientific Research Applications
Synthesis and Antimalarial Properties
- Synthesis and Antimalarial Activity : A study details the synthesis of a series of 2,4-diamino-6-[(aryl)thio, sulfinyl, and sulfonyl]pyrido-[3,2-d]pyrimidines, including 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine, demonstrating significant antimalarial properties (Colbry, Elslager, & Werbel, 1984).
Antitumor Activity
- Antitumor Properties : Another study synthesizes and evaluates the antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound structurally related to this compound, noting its potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase with activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Inhibition of Dihydrofolate Reductase
- Dihydrofolate Reductase Inhibition and Antitumor Agents : A comprehensive study on 21 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim explored their role as inhibitors of dihydrofolate reductase and antitumor agents. These compounds showed varying degrees of potency and selectivity for different dihydrofolate reductases and demonstrated significant potential as antitumor agents (Gangjee, Zhu, & Queener, 1998).
New Synthesis Methods
- Synthesis of New Derivatives : Research into the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines, involving 6-chloropyrido[3,2-d]pyrimidine as an intermediate, highlighted the compound's utility in creating new derivatives with potential biological applications (Zinchenko et al., 2017).
Molecular Structure and Binding Analysis
- Structure and Binding Analysis : A study on 30 6-chloro-2,4-diaminopyrimidines, structurally similar to this compound, examined their in vitro inhibition of [3H]spiroperidol binding, elucidating insights into their molecular structure and dopamine receptor affinity (Gueremy et al., 1982).
Efficient Synthesis Methods
- Efficient Synthesis Techniques : The efficient synthesis of various 2-substituted pyrido(3,2-d)pyrimidines, starting from 2,4-dichloropyrido(3,2-d)pyrimidine, demonstrates the compound's role in producing highly functionalized products, underlining its significance in synthetic chemistry (Tikad et al., 2009).
Applications in Nonlinear Optics
- Nonlinear Optical Properties : A study exploring the structural parameters and nonlinear optical exploration of thiopyrimidine derivatives, including pyrimidine-2,4-diamines, showed their promising applications in nonlinear optics and medicine (Hussain et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine are tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets, leading to changes in their activity. For instance, it inhibits dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides . By inhibiting DHFR, the compound disrupts DNA synthesis and cell division .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tyrosine kinase and ABL kinase, it disrupts the signaling pathways that regulate cell growth and survival . Similarly, by inhibiting phosphatidylinositol-3 kinase and mammalian target of rapamycin, it affects the pathways involved in cell proliferation and survival .
Pharmacokinetics
Its degree of lipophilicity, which reflects its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily antitumor effects. By inhibiting key enzymes and disrupting critical cellular pathways, the compound can inhibit the growth of cancer cells and induce apoptosis .
properties
IUPAC Name |
6-chloropyrido[3,2-d]pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-4-2-1-3-5(12-4)6(9)13-7(10)11-3/h1-2H,(H4,9,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNENAHOTYMCVSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(N=C2N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538876 | |
Record name | 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93684-07-2 | |
Record name | 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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